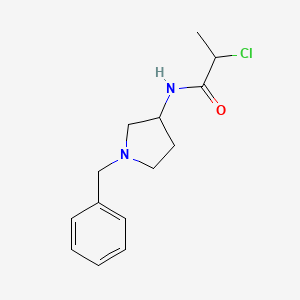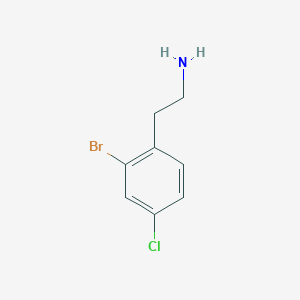
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide
Übersicht
Beschreibung
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide, also known as BTCP, is a psychoactive drug that belongs to the class of stimulants. It was first synthesized in 1965 by a group of chemists led by Paul Janssen at Janssen Pharmaceutica. BTCP has been studied extensively for its potential therapeutic applications in treating various medical conditions, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).
Wirkmechanismus
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide acts as a potent dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By increasing dopamine levels, this compound may improve mood, increase motivation, and enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, indicating a stimulant effect. It has also been shown to increase dopamine levels in the brain, which may contribute to its mood-enhancing effects. In addition, this compound has been shown to have analgesic properties, which may be due to its ability to block the reuptake of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide has been used extensively in animal studies to investigate its potential therapeutic applications. However, its use in humans is limited due to its psychoactive effects and potential for abuse. In addition, the long-term effects of this compound on the brain and other organs are not well understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Further research is needed to determine the safety and efficacy of N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide in humans. In addition, studies are needed to investigate the long-term effects of this compound on the brain and other organs. This compound may be useful in developing new treatments for depression, anxiety, and ADHD, but more research is needed to determine its potential therapeutic applications. Finally, this compound may be useful in developing new drugs that target the dopamine system, which plays a key role in regulating mood, motivation, and reward.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide has been studied for its potential therapeutic applications in treating various medical conditions. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and improve mood. It has also been shown to have analgesic properties and may be useful in treating chronic pain. This compound has been investigated as a potential treatment for depression, anxiety, and ADHD. However, further research is needed to determine its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-13-7-8-17(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYXQJPSVQHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)

